molecular formula C23H28ClN7O3S B608945 ALK阻害剤2 CAS No. 761438-38-4

ALK阻害剤2

カタログ番号: B608945
CAS番号: 761438-38-4
分子量: 518.0 g/mol
InChIキー: NURCYJBMLKNYHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ALK阻害剤2は、アナプラズマティックリンパ腫キナーゼ(ALK)遺伝子の変異を示す癌の治療に使用される化合物です。これらの変異には、融合、過剰発現、および変異が含まれ、癌の発生と進行に高度に関連しています。ALK阻害剤は、特にALK再編成を有する非小細胞肺癌(NSCLC)の治療に効果的です .

科学的研究の応用

Therapeutic Applications

ALK inhibitors are primarily used in the treatment of NSCLC characterized by ALK gene rearrangements. The following table summarizes the key second-generation ALK inhibitors and their clinical applications:

ALK Inhibitor Indication Mechanism of Action Clinical Trial Results
CeritinibALK-positive NSCLCATP-competitive inhibitorResponse rate of approximately 72% in crizotinib-naïve patients
LorlatinibAdvanced ALK-positive NSCLCDual ALK/ROS1 inhibitorDemonstrated strong efficacy in brain metastases with an overall response rate of 76%
AlectinibCrizotinib-resistant NSCLCSelective ALK inhibitorReported response rates exceeding 90% in crizotinib-naïve patients

Resistance Mechanisms and Management

Despite the initial success of ALK inhibitors, resistance remains a significant challenge. Resistance can arise from various mutations within the ALK gene or compensatory activation of alternative pathways. The following strategies have been proposed to manage resistance:

  • Combination Therapies : Combining ALK inhibitors with other targeted therapies (e.g., MEK inhibitors) has shown promise in overcoming resistance .
  • Next-Generation Inhibitors : Newer agents like lorlatinib are designed to target specific mutations that confer resistance to earlier treatments .
  • Molecular Profiling : Regular genomic profiling of tumors can help identify emerging resistance mutations, allowing for timely adjustments in therapy.

Case Studies

Several clinical trials have highlighted the effectiveness of ALK inhibitor 2 in treating advanced NSCLC:

  • In a Phase II trial involving lorlatinib, patients previously treated with second-generation ALK inhibitors exhibited durable responses, particularly in those with brain metastases . The study emphasized the importance of addressing central nervous system involvement in treatment planning.
  • Alectinib was evaluated in a cohort of crizotinib-resistant patients, achieving a response rate of approximately 56%, demonstrating its utility as a subsequent line therapy .

作用機序

生化学分析

Biochemical Properties

ALK inhibitor 2 interacts with the ALK protein, a receptor tyrosine kinase. The ALK protein is involved in various biochemical reactions, particularly those related to cell growth and proliferation . The inhibitor binds to the ATP-binding site of the ALK kinase domain, preventing the phosphorylation and subsequent activation of ALK . This interaction disrupts the downstream signaling pathways that are critical for tumor growth and survival .

Cellular Effects

ALK inhibitor 2 has profound effects on cellular processes. It inhibits the proliferation of ALK-positive cancer cells and induces apoptosis . The inhibitor impacts cell signaling pathways, particularly the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . It also affects gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of ALK inhibitor 2 involves the inhibition of the ALK tyrosine kinase activity. By binding to the ATP-binding site of the ALK kinase domain, the inhibitor prevents the autophosphorylation of ALK, thereby inhibiting its activity . This leads to the suppression of the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . The inhibition of these pathways disrupts the proliferation and survival of cancer cells, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ALK inhibitor 2 have been observed to change over time. Initially, there is a rapid decrease in the phosphorylation of ALK and its downstream targets, indicating the inhibition of ALK activity . Over time, there is a decrease in cell proliferation and an increase in apoptosis . The inhibitor is stable and does not degrade significantly over the course of the experiment .

Dosage Effects in Animal Models

In animal models, the effects of ALK inhibitor 2 vary with different dosages. At lower doses, the inhibitor effectively suppresses tumor growth. At higher doses, adverse effects such as weight loss and hepatotoxicity have been observed . Therefore, determining the optimal dose is crucial for maximizing the anti-tumor effects while minimizing the adverse effects .

Metabolic Pathways

ALK inhibitor 2 is involved in several metabolic pathways. It affects the metabolism of glucose and amino acids by inhibiting the signaling pathways that regulate these processes . The inhibitor may also interact with enzymes involved in drug metabolism, potentially affecting its own metabolism and that of other drugs .

Transport and Distribution

ALK inhibitor 2 is believed to enter cells via passive diffusion due to its small size and lipophilic nature . Once inside the cell, it binds to the ALK protein, primarily located in the cytoplasm .

Subcellular Localization

The subcellular localization of ALK inhibitor 2 is primarily in the cytoplasm, where it binds to the ALK protein . The inhibitor does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization may be influenced by the distribution of its target protein, ALK .

準備方法

合成経路と反応条件

ALK阻害剤2の合成は、通常、置換反応や酸結合剤の使用を含む複数の工程を伴います。例えば、一つの方法では、2,4,5-トリクロロピリミジンを酸結合剤の存在下で2-(ジメチルホスホ)アニリンと反応させて中間体を取得します 。この中間体は、その後、追加の化学反応によって処理され、最終的なthis compound化合物を生成します。

工業生産方法

This compoundの工業生産は、実験室規模で使用される合成経路の拡大を伴います。これには、最終生成物の高収率と純度を確保するために反応条件を最適化することが含まれます。連続フローリアクターなどの高度な技術と機器を使用することで、生産プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

ALK阻害剤2は、以下を含むさまざまな種類の化学反応を受けます。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために最適化されます .

形成される主な生成物

This compoundの反応から形成される主な生成物は、使用される反応の種類と条件によって異なります。例えば、酸化反応は酸化誘導体を生成する可能性がありますが、置換反応はさまざまな官能基を持つさまざまな置換化合物を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

類似化合物

ALK阻害剤2に類似する化合物には、以下のようなものがあります。

    クリゾチニブ: ROS1やc-METも標的とする第一世代のALK阻害剤です。

    セリチニブ: 脳への浸透性が向上し、特異性が高い第二世代のALK阻害剤です。

    アレクチニブ: 有効性と安全性プロファイルで知られるもう一つの第二世代のALK阻害剤です。

    ブリガチニブ: 変異した上皮成長因子受容体(EGFR)も標的とする第二世代の阻害剤です。

    ロルラチニブ: 脳に病変がある患者に対して、優れた有効性を示す第三世代のALK阻害剤です

独自性

This compoundは、他のALK阻害剤で発生する耐性機構を克服する能力において独自です。この薬剤は、さまざまなALK耐性変異を有する腫瘍の治療に有効性が示されており、第一世代の阻害剤と比較して脳への浸透性が優れています .

生物活性

Anaplastic lymphoma kinase (ALK) inhibitors have emerged as critical therapeutic agents in the management of ALK-rearranged non-small cell lung cancer (NSCLC). Among these, ALK inhibitor 2 , which refers to a specific class of second-generation ALK inhibitors, has shown significant biological activity. This article reviews the biological mechanisms, efficacy, and resistance patterns associated with ALK inhibitor 2, drawing from diverse research findings and clinical studies.

Overview of ALK Inhibitors

ALK is a receptor tyrosine kinase implicated in several malignancies, particularly NSCLC, where its rearrangement leads to oncogenic signaling. The development of ALK inhibitors aimed to target these aberrant pathways. The most notable second-generation ALK inhibitors include ceritinib and alectinib , both of which have demonstrated superior potency compared to the first-generation inhibitor crizotinib.

ALK inhibitors function primarily through competitive inhibition of the ATP-binding site within the ALK kinase domain. This inhibition leads to:

  • Decreased cell proliferation : Inhibition of ALK signaling reduces tumor growth.
  • Induction of apoptosis : By blocking survival pathways activated by ALK, these drugs promote programmed cell death in cancer cells.
  • Inhibition of metastasis : Studies indicate that these inhibitors can reduce the invasiveness of cancer cells and prevent metastatic spread.

Efficacy in Clinical Studies

Clinical trials have established the efficacy of ALK inhibitor 2 in treating patients with advanced ALK-positive NSCLC. The following table summarizes key clinical trial results:

Study NameTreatmentResponse Rate (%)Progression-Free Survival (months)Reference
ASCEND-2Ceritinib 750 mg daily38.65.7 (5.4-7.6)
ASCEND-3Ceritinib 750 mg daily63.711.1 (9.3 - NE)
ALEXAlectinib 600 mg twice daily82.5Not reached
Alectinib Phase II StudyAlectinib 600 mg twice daily55% (crizotinib-resistant)Not specified

These studies indicate that both ceritinib and alectinib provide substantial clinical benefits, particularly in patients previously treated with crizotinib.

Resistance Mechanisms

Despite their efficacy, resistance to ALK inhibitors is a significant clinical challenge. Resistance can be categorized into two main types:

  • ALK-Dominant Resistance : This involves mutations within the ALK gene itself, such as G1202R and L1196M, which confer resistance to current therapies.
  • Non-Dominant Resistance : This may involve activation of alternative signaling pathways or upregulation of drug efflux mechanisms.

A study analyzing biopsies from patients who progressed on second-generation ALK inhibitors found that approximately 56% exhibited new ALK resistance mutations post-treatment, highlighting the need for ongoing monitoring and novel therapeutic strategies .

Case Studies

Several case studies illustrate the clinical application and challenges associated with ALK inhibitor therapy:

  • Case Study 1 : A patient with advanced NSCLC who initially responded to crizotinib experienced disease progression after six months due to the emergence of the G1202R mutation. Subsequent treatment with ceritinib resulted in a renewed response, demonstrating its ability to overcome certain resistance mechanisms .
  • Case Study 2 : Another patient treated with alectinib after failing crizotinib showed significant intracranial responses, emphasizing alectinib's CNS penetrance and effectiveness against brain metastases .

特性

IUPAC Name

2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURCYJBMLKNYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735356
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761438-38-4
Record name 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes Lorlatinib stand out amongst other ALK inhibitors?

A: Lorlatinib is considered a highly potent anaplastic lymphoma kinase (ALK) inhibitor, surpassing the efficacy of earlier generations. [] This is largely attributed to its superior ability to penetrate the central nervous system, evidenced by a low efflux/influx ratio of 1.5. [] This characteristic makes it particularly promising for treating ALK-driven cancers that have spread to the brain. Early clinical trials have shown its effectiveness in patients whose disease progressed despite treatment with first and second-generation ALK inhibitors. []

Q2: How crucial is biomarker testing in guiding first-line treatment for non-small cell lung cancer (NSCLC)?

A: Biomarker testing is absolutely critical for selecting the most effective first-line treatment in patients with NSCLC. [] Specifically, identifying the presence of specific mutations like EGFR, ALK, and ROS1 is crucial. [] For instance, patients with EGFR-positive tumors demonstrate significantly improved responses when treated with EGFR tyrosine kinase inhibitors (TKIs). [] Similarly, ALK inhibitors show marked efficacy in patients harboring ALK-positive tumors. [] The BRAVE study conducted in Japan revealed that confirming biomarker status led to personalized treatment decisions in a significant proportion of NSCLC patients. [] This highlights the importance of widespread biomarker testing to ensure optimal treatment strategies and improve patient outcomes in NSCLC.

Q3: Can you elaborate on the economic implications of using modern oral precision oncology therapies like ALK inhibitors?

A: While precision oncology holds immense promise, the economic sustainability of treatments like ALK inhibitors is a growing concern. [] Research indicates that the cost of many oral targeted anticancer drugs, including those targeting ALK, has risen significantly faster than the consumer price index. [] This trend poses a challenge to both healthcare systems and patients, potentially limiting access to these life-extending treatments. Furthermore, the study found a strong correlation in price increases between different brands of drugs within the same class, raising questions about the true impact of market competition on drug pricing. [] Advocacy efforts and policy changes are urgently needed to address this issue and ensure that precision oncology remains a viable option for patients in the future.

Q4: How can we improve the current situation of biomarker testing for NSCLC in clinical practice?

A: Despite the proven benefits of biomarker-driven therapy in NSCLC, the BRAVE study revealed that a significant portion of patients still do not undergo comprehensive biomarker testing. [] To address this, several strategies can be implemented:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。